![molecular formula C19H13ClN2 B13662775 2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a biphenyl group and a chloro-substituted imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and chlorination steps. A common method includes:
Condensation Reaction: 2-aminopyridine reacts with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-1/PD-L1 interaction, which is a key immune checkpoint pathway in cancer . By blocking this interaction, the compound can enhance T cell activation and promote anti-tumor immune responses .
相似化合物的比较
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and chloro substitution, resulting in different biological activities.
3-Chloroimidazo[1,2-a]pyridine: Similar core structure but without the biphenyl group, leading to different chemical properties.
2-([1,1’-Biphenyl]-3-yl)imidazo[1,2-a]pyridine: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the chloro substitution, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
属性
分子式 |
C19H13ClN2 |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
3-chloro-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13ClN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI 键 |
XWLDFNMNXYKFRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
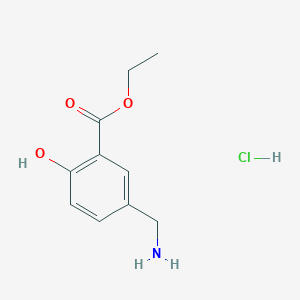

![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
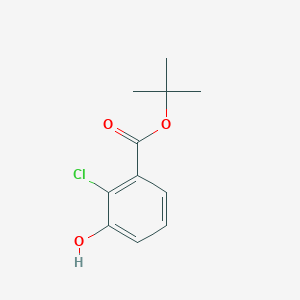

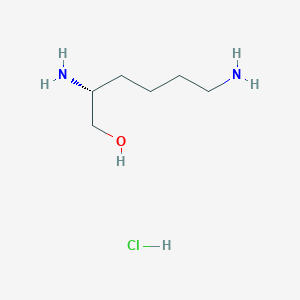
![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)
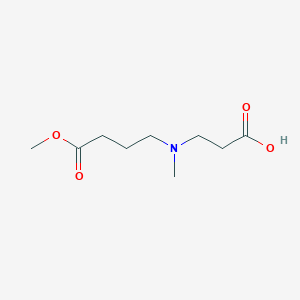
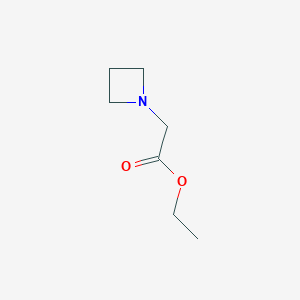
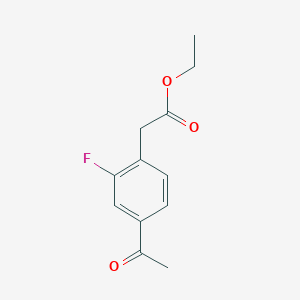
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
